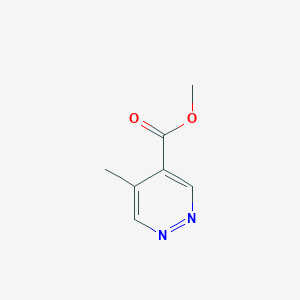

Methyl 5-methylpyridazine-4-carboxylate

Description

BenchChem offers high-quality Methyl 5-methylpyridazine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-methylpyridazine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl 5-methylpyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-8-9-4-6(5)7(10)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIQBLDYLPVQMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Methyl 5-methylpyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 5-methylpyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential applications as a scaffold for novel therapeutic agents.

Chemical Identity and Physicochemical Properties

Methyl 5-methylpyridazine-4-carboxylate is a substituted pyridazine derivative. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a prevalent scaffold in many biologically active compounds. The specific substitution pattern of a methyl group at the 5-position and a methyl carboxylate at the 4-position makes it an attractive building block for creating diverse molecular architectures.

Table 1: Physicochemical Properties of Methyl 5-methylpyridazine-4-carboxylate

| Property | Value | Source |

| CAS Number | 1363383-02-1 | |

| Molecular Formula | C₇H₈N₂O₂ | |

| Molecular Weight | 152.15 g/mol | |

| Appearance | Solid (predicted) | - |

| Melting Point | Estimated: 70-90 °C | Based on similar structures |

| Boiling Point | Estimated: >250 °C | - |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents (predicted). | - |

| Purity | >95% (commercially available) | |

| Storage | Sealed in dry, 2-8°C |

Synthesis of Methyl 5-methylpyridazine-4-carboxylate

Proposed Synthetic Pathway

The proposed synthesis starts from the readily available starting material, 2-methyl-3-oxobutanal. This compound can be reacted with glyoxylic acid in a Knoevenagel-type condensation to yield a 2-methyl-3,4-dioxo-5-hexenoic acid derivative. Cyclization with hydrazine hydrate would then form the pyridazine ring, yielding 5-methylpyridazine-4-carboxylic acid. The final step is a standard Fischer esterification to produce the target molecule, Methyl 5-methylpyridazine-4-carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Methylpyridazine-4-carboxylic Acid

-

Causality: This step aims to construct the core pyridazine ring with the required methyl and carboxylic acid substituents. The condensation of a 1,4-dicarbonyl precursor with hydrazine is a classic and reliable method for forming the pyridazine heterocycle.[1]

-

Protocol:

-

To a solution of 2-methyl-3-oxobutanal (1.0 eq) in ethanol, add glyoxylic acid (1.0 eq) and a catalytic amount of piperidine.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting materials are consumed, cool the reaction mixture to room temperature and add hydrazine hydrate (1.1 eq) dropwise.

-

Reflux the mixture for an additional 8-12 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Acidify the residue with 1M HCl to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield crude 5-methylpyridazine-4-carboxylic acid.

-

Recrystallize from an appropriate solvent system (e.g., ethanol/water) for purification.

-

Step 2: Synthesis of Methyl 5-methylpyridazine-4-carboxylate

-

Causality: Fischer esterification is a straightforward and widely used method for converting carboxylic acids to their corresponding methyl esters using an excess of methanol and a catalytic amount of strong acid.[2]

-

Protocol:

-

Suspend 5-methylpyridazine-4-carboxylic acid (1.0 eq) in methanol (excess).

-

Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the suspension.

-

Reflux the mixture for 6-8 hours, or until TLC analysis indicates complete conversion of the starting material.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Methyl 5-methylpyridazine-4-carboxylate.

-

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Data for Methyl 5-methylpyridazine-4-carboxylate

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| Protons | ||||

| H-3 | ~9.2 | s | - | Pyridazine ring proton |

| H-6 | ~9.0 | s | - | Pyridazine ring proton |

| OCH₃ | ~3.9 | s | - | Ester methyl protons |

| CH₃ | ~2.7 | s | - | Methyl protons at C-5 |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| Carbons | ||||

| C=O | ~165 | Ester carbonyl carbon | ||

| C-3 | ~155 | Pyridazine ring carbon | ||

| C-6 | ~152 | Pyridazine ring carbon | ||

| C-4 | ~135 | Pyridazine ring carbon | ||

| C-5 | ~130 | Pyridazine ring carbon | ||

| OCH₃ | ~53 | Ester methyl carbon | ||

| CH₃ | ~18 | Methyl carbon at C-5 |

Applications in Drug Discovery and Medicinal Chemistry

The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3] The presence of the methyl and methyl carboxylate groups on the pyridazine ring of Methyl 5-methylpyridazine-4-carboxylate provides valuable handles for further chemical modification, making it a versatile building block for the synthesis of compound libraries for drug screening.

The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other derivatives. The methyl group can also be a site for further functionalization. The pyridazine nitrogens can act as hydrogen bond acceptors, contributing to the binding of the molecule to biological targets.

Given the known activities of related pyridazine-4-carboxylate derivatives, Methyl 5-methylpyridazine-4-carboxylate could serve as a key intermediate in the development of novel inhibitors of enzymes or modulators of receptors implicated in various diseases.

Conclusion

Methyl 5-methylpyridazine-4-carboxylate is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive overview of its identity, a plausible and detailed synthetic route, and predicted spectroscopic data. The versatility of the pyridazine scaffold suggests that this compound could be a valuable tool for researchers and scientists in the development of new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of Methyl 5-methylpyridazine-4-carboxylate is warranted to fully explore its potential in drug discovery.

References

- U.S. Patent 7,151,178 B2, "Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts," Google Patents, 2006. [Online].

-

"Synthesis of Pyridazine," ChemTube3D. [Online]. Available: [Link]

-

Lead Sciences, "Methyl 5-methylpyridazine-4-carboxylate," [Online]. Available: [Link]

-

"Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review," Mini-Reviews in Medicinal Chemistry, vol. 18, no. 1, pp. 1-1, 2018. [Online]. Available: [Link]

Sources

Technical Guide: Structure Elucidation of Methyl 5-methylpyridazine-4-carboxylate

This guide provides a rigorous technical framework for the structural elucidation of Methyl 5-methylpyridazine-4-carboxylate . It is designed for medicinal chemists and analytical scientists requiring definitive proof of regiochemistry in substituted diazine scaffolds.[1]

Executive Summary

Pyridazine-4-carboxylates are privileged pharmacophores in drug discovery, particularly as bioisosteres for phenyl rings in kinase inhibitors and GPCR ligands. However, the synthesis of Methyl 5-methylpyridazine-4-carboxylate (1) often presents a critical regiochemical challenge. Classical condensation methods frequently yield mixtures of the 5-methyl and 6-methyl isomers, which are difficult to distinguish by low-resolution LC-MS alone.

This guide outlines a self-validating spectroscopic workflow to unambiguously assign the structure of the 5-methyl isomer, relying on the distinct scalar coupling patterns and through-space nuclear interactions (NOE) unique to the 4,5-substitution pattern.

The Regiochemical Challenge

To elucidate the structure, one must first understand the potential isomers generated during synthesis (e.g., via Minisci radical alkylation or Diels-Alder cycloaddition).

The Three Primary Isomers

| Isomer | Structure Description | Key | Difficulty |

| Isomer A (Target) | 4-COOMe, 5-Me | Two Singlets (H3, H6) | High (vs Isomer B) |

| Isomer B | 4-COOMe, 6-Me | Two Singlets/Doublets (H3, H5) | High (vs Isomer A) |

| Isomer C | 4-COOMe, 3-Me | Two Doublets (H5, H6) | Low (Ortho coupling) |

Analytical Crux: Isomer C is easily identified by strong ortho-coupling (

Spectroscopic Elucidation Strategy

Mass Spectrometry (HRMS)

While MS cannot distinguish regioisomers, it validates the molecular formula.

-

Formula:

-

Exact Mass: 152.0586 Da (

)[1] -

Fragmentation: Look for characteristic loss of methoxy radical (

, -31 Da) and subsequent carbonyl loss (

Nuclear Magnetic Resonance ( H NMR)

The definitive assignment relies on the deshielding effect of the nitrogen atoms and the ester group.

-

H3 Proton (Singlet,

ppm):-

Located between N2 and the C4-Ester.

-

Most deshielded proton due to the alpha-nitrogen effect and the ortho-carbonyl anisotropy.

-

-

H6 Proton (Singlet,

ppm):-

Located adjacent to N1 and the C5-Methyl.

-

Deshielded by alpha-nitrogen but lacks the strong deshielding of the ester group compared to H3.

-

-

Coupling (

):-

H3 and H6 are in a para-orientation across the ring.

-

Expected

coupling is negligible (

-

The "Smoking Gun": 1D NOE / 2D NOESY

This is the critical "Go/No-Go" decision point.

-

Experiment: Irradiate the C5-Methyl group (

ppm). -

Prediction for Target (5-Me): You must observe a strong NOE enhancement of the H6 proton. There should be no enhancement of H3 (blocked by the ester).[1]

-

Prediction for Isomer B (6-Me): Irradiation of the methyl group (now at C6) would enhance H5 . Crucially, H5 is meta to H3, not para.

Visualized Decision Logic

The following diagram illustrates the logical flow for confirming the structure, differentiating it from the most common impurities.

Caption: Logic tree for differentiating methyl-pyridazine-carboxylate regioisomers using coupling constants and Nuclear Overhauser Effect (NOE).

Experimental Protocol

Synthesis (Recommended Route: IEDDA)

To minimize regiochemical ambiguity, the Inverse Electron Demand Diels-Alder (IEDDA) reaction is preferred over radical alkylation.

-

Reactants: 3,6-Dichloro-1,2,4,5-tetrazine + Methyl methacrylate (or equivalent enol ether).

-

Mechanism: The tetrazine undergoes [4+2] cycloaddition with the alkene, followed by retro-Diels-Alder (loss of

) and oxidation/elimination to form the aromatic pyridazine. -

Advantage: This route is highly regioselective for 4,5-substitution patterns compared to Minisci reactions.[1]

Characterization Workflow

Step 1: Sample Preparation

-

Dissolve ~5 mg of purified compound in 0.6 mL DMSO-d6 .

-

Note:

is acceptable, but DMSO-d6 often provides better separation of the aromatic singlets.

Step 2:

-

Pulse Program: Standard zg30.[1]

-

Scans: 16.

-

Target Signals:

Step 3: 1D Selective NOE (The Validation)

-

Pulse Program: selnogp (Bruker) or equivalent.[1]

-

Mixing Time: 500 ms.

-

Excitation: Set frequency center on the Aryl-Methyl peak (

). -

Observation: Check for positive enhancement at

(H6). Absence of enhancement at

Data Summary Table[1][2]

| Signal | Chemical Shift ( | Multiplicity | Integral | Assignment | NOE Correlation |

| H-3 | 9.45 | Singlet | 1H | Ar-H (Ortho to Ester) | Ester-OMe |

| H-6 | 9.25 | Singlet | 1H | Ar-H (Ortho to Methyl) | Ar-Me (C5) |

| Ester-Me | 3.95 | Singlet | 3H | H-3 | |

| Ar-Me | 2.65 | Singlet | 3H | H-6 |

*Values are approximate estimates for DMSO-d6; exact shifts depend on concentration and temperature.

Structural Dynamics & HMBC

To provide absolute confirmation without NOE, HMBC (Heteronuclear Multiple Bond Correlation) can be used.[1]

Caption: HMBC correlations. Methyl protons show strong 3-bond coupling to C6 and weak 2-bond coupling to C4.

HMBC Logic:

-

The Methyl protons will show a strong

cross-peak to C6 .[1] -

The H6 proton will show a

cross-peak to the Methyl Carbon .[1] -

H3 will show a

cross-peak to the Ester Carbonyl , linking the spin systems.

References

-

Boger, D. L. (1986).[1] Inverse electron demand Diels-Alder reactions of heterocyclic azadienes: Scope and applications. Chemical Reviews, 86(5), 781–793.[1] Link[1]

-

Katritzky, A. R., et al. (2010).[1][2] 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402.[2] Link

-

Stanovnik, B., & Svete, J. (2004).[1] Pyridazines and their benzo derivatives.[1][3] In Comprehensive Heterocyclic Chemistry III. Elsevier.[1] Link[1]

-

Claridge, T. D. W. (2016).[1][4] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 8: NOE Experiments). Link

Sources

An In-depth Technical Guide to the Synthesis of Methyl 5-methylpyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthesis of a Key Heterocyclic Scaffold

Methyl 5-methylpyridazine-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a prevalent scaffold in a wide array of biologically active molecules. The specific substitution pattern of a methyl group at the 5-position and a methyl carboxylate at the 4-position offers a unique electronic and steric profile, making it a valuable building block for the synthesis of novel pharmaceutical candidates.

This technical guide provides a comprehensive overview of the viable synthetic pathways to Methyl 5-methylpyridazine-4-carboxylate. Moving beyond a simple recitation of reaction steps, this document delves into the underlying chemical principles, offering insights into the rationale behind the selection of precursors and reaction conditions. The aim is to equip researchers with the knowledge to not only replicate these syntheses but also to adapt and innovate upon them for their specific research and development needs.

Strategic Approaches to the Pyridazine Core

The synthesis of the pyridazine ring system is the cornerstone of accessing the target molecule. Two primary retrosynthetic disconnections are considered the most logical and have been validated in the literature for related structures.

Pathway 1: The Classical Cyclocondensation of a 1,4-Dicarbonyl Compound with Hydrazine

This is a foundational and widely employed method for the formation of the pyridazine ring. The core principle involves the reaction of a 1,4-dicarbonyl compound with hydrazine or a hydrazine derivative, leading to a double condensation and subsequent aromatization to the pyridazine.

For the synthesis of Methyl 5-methylpyridazine-4-carboxylate, the key challenge lies in the synthesis of a suitable asymmetric 1,4-dicarbonyl precursor. A plausible intermediate would be a derivative of 2-methyl-3-oxosuccinaldehyde.

Caption: Cyclocondensation pathway to the pyridazine core.

Pathway 2: Transformation from a Pre-formed Heterocycle: The Mucochloric Acid Route

An alternative and powerful strategy involves the use of a readily available, highly functionalized starting material that can be converted into the pyridazine ring system. Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) serves as an excellent precursor in this regard.

The reaction of mucochloric acid with hydrazine hydrate yields 4,5-dichloropyridazin-3(2H)-one, a versatile intermediate.[1] This pyridazinone can then undergo a series of functional group interconversions to arrive at the target molecule. This pathway offers the advantage of starting with a commercially available and well-characterized compound.

Caption: Mucochloric acid as a precursor to the pyridazine ring.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides a step-by-step guide for the synthesis of Methyl 5-methylpyridazine-4-carboxylate, focusing on the more established and adaptable Mucochloric Acid Pathway.

Part 1: Synthesis of the Key Intermediate: 5-Methylpyridazine-4-carboxylic Acid

The synthesis of the carboxylic acid is the critical first stage. The proposed route involves the initial formation of the pyridazine ring followed by strategic functionalization.

Step 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one from Mucochloric Acid

The initial step involves the reaction of commercially available mucochloric acid with hydrazine.

-

Reaction: Mucochloric acid is treated with hydrazine sulfate and sodium acetate in an aqueous solution.[1]

-

Mechanism: The reaction proceeds through a nucleophilic attack of hydrazine on the carbonyl group of the open-chain form of mucochloric acid (2,3-dichloro-4-oxobut-2-enoic acid), followed by an intramolecular cyclization and dehydration to form the pyridazinone ring.

-

Experimental Protocol:

-

A solution of mucochloric acid (e.g., 3.9 g) in water is warmed to 80-100 °C with stirring.[1]

-

A mixture of hydrazine sulfate (e.g., 3.1 g) and sodium acetate (e.g., 3.0 g) is added to the solution.[1]

-

The resulting solid is collected by filtration and can be recrystallized from water to yield 4,5-dichloro-3-pyridazone.[1]

-

Step 2: Functionalization of the Pyridazine Core

This stage involves a series of reactions to replace the chloro substituents and introduce the desired methyl and carboxylic acid groups. This is a conceptual pathway, as direct literature precedent for this exact sequence on this specific substrate is limited. The steps are based on established organometallic and functional group transformation methodologies.

Conceptual Step 2a: Selective Methylation at the 5-position

-

Strategy: A selective cross-coupling reaction, such as a Stille or Suzuki coupling, can be employed to introduce the methyl group. The higher reactivity of the chlorine at the 5-position compared to the 4-position in some pyridazine systems could allow for selective functionalization. Alternatively, a Grignard reaction with a suitable derivative could be explored.

-

Proposed Reagents:

-

Suzuki Coupling: 5-chloro-4-substituted-pyridazine, methylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).

-

Grignard Reaction: Reaction of a suitable pyridazine derivative with methylmagnesium bromide.[2][3] It is important to note that Grignard reagents can also act as bases, which could be a competing reaction with acidic protons.[3]

-

Conceptual Step 2b: Introduction of the Carboxylic Acid at the 4-position

-

Strategy 1: Hydrolysis of a Cyano Group: If a cyano group can be selectively introduced at the 4-position, it can be hydrolyzed to the carboxylic acid. This would likely involve nucleophilic substitution of the remaining chloro group with a cyanide salt.

-

Strategy 2: Carboxylation using Organometallic Intermediates: A lithiated or Grignard derivative of the 4-position could be reacted with carbon dioxide to introduce the carboxylic acid.[2][4]

A More Direct, Albeit Hypothetical, Approach from a Dicarbonyl Precursor:

A more direct, though less precedented, route would involve the synthesis of a specific 1,4-dicarbonyl compound.

Hypothetical Precursor: Methyl 2-formyl-3-oxobutanoate

The cyclocondensation of this dicarbonyl compound with hydrazine would theoretically lead directly to Methyl 5-methylpyridazine-4-carboxylate.

-

Challenge: The synthesis of this specific dicarbonyl precursor is not trivial and would likely involve multiple steps, potentially starting from acetoacetic ester.

Part 2: Esterification of 5-Methylpyridazine-4-carboxylic Acid

Once 5-methylpyridazine-4-carboxylic acid is obtained, the final step is a standard esterification.

-

Reaction: The carboxylic acid is reacted with methanol in the presence of an acid catalyst.

-

Mechanism: This is a classic Fischer esterification. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Subsequent proton transfers and elimination of water yield the methyl ester.

-

Experimental Protocol:

-

Suspend 5-methylpyridazine-4-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure Methyl 5-methylpyridazine-4-carboxylate.

-

Data Summary

| Compound | Starting Material(s) | Key Transformation(s) | Typical Reagents | Notes |

| 4,5-Dichloropyridazin-3(2H)-one | Mucochloric Acid, Hydrazine | Cyclocondensation | Hydrazine sulfate, Sodium acetate | Well-established reaction.[1] |

| 5-Methylpyridazine-4-carboxylic acid | 4,5-Dichloropyridazin-3(2H)-one | Functional Group Interconversion | Organometallic reagents, Cyanide, Oxidizing/Reducing agents | Multi-step process requiring careful control of regioselectivity. |

| Methyl 5-methylpyridazine-4-carboxylate | 5-Methylpyridazine-4-carboxylic acid, Methanol | Fischer Esterification | H₂SO₄ or HCl (catalytic) | Standard and high-yielding esterification. |

Conclusion and Future Perspectives

The synthesis of Methyl 5-methylpyridazine-4-carboxylate is a multi-step process that hinges on the successful construction and functionalization of the pyridazine core. The pathway commencing from mucochloric acid presents a robust and adaptable route, leveraging a commercially available starting material. While the subsequent functionalization steps require careful optimization to achieve the desired regioselectivity, they are based on well-understood principles of modern organic synthesis.

Future research in this area could focus on the development of more convergent and atom-economical routes. The exploration of novel 1,4-dicarbonyl precursors or the application of modern C-H activation methodologies on simpler pyridazine scaffolds could provide more direct access to this valuable heterocyclic building block. As the demand for novel therapeutic agents continues to grow, the efficient and scalable synthesis of compounds like Methyl 5-methylpyridazine-4-carboxylate will remain a critical endeavor for the drug discovery and development community.

References

-

Full article: Synthesis of Novel Arylthio Derivatives of Mucochloric Acid. (n.d.). Taylor & Francis. Retrieved January 29, 2026, from [Link]

-

Synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

-

A two step synthesis of methyl 3. (n.d.). Retrieved January 29, 2026, from [Link]

- CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents. (n.d.).

- US3352907A - Production of mucochloric acid - Google Patents. (n.d.).

-

Methyl magnesium bromide reacts with X to form an addition product which ... (2025, January 3). Filo. Retrieved January 29, 2026, from [Link]

-

A two step synthesis of methyl 3. (n.d.). Retrieved January 29, 2026, from [Link]

-

Synthesis of 4,5-dichloro-3-pyridazone - PrepChem.com. (n.d.). Retrieved January 29, 2026, from [Link]

- US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents. (n.d.).

- CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents. (n.d.).

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

- CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents. (n.d.).

-

3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - MDPI. (2024, October 31). Retrieved January 29, 2026, from [Link]

-

3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - NIH. (2024, October 31). Retrieved January 29, 2026, from [Link]

- WO2020178177A1 - Process for preparing 4-amino-5-methylpyridone - Google Patents. (n.d.).

-

Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

-

3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

-

(PDF) A new facile synthesis of 5-aminopyridazine-4-carboxylic acid - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

-

Functionalization of 4,5-Dichloropyridazin-3(2H)-one - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

-

[Solved] Ethanoic acid on reaction with methyl magnesium bromide give - Testbook. (n.d.). Retrieved January 29, 2026, from [Link]

-

2-Methyl-3-phenylpropanal. - Organic Syntheses Procedure. (n.d.). Retrieved January 29, 2026, from [Link]

-

4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

- CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents. (n.d.).

-

(e)-4-hexen-1-ol - Organic Syntheses Procedure. (n.d.). Retrieved January 29, 2026, from [Link]

-

Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PubMed Central. (n.d.). Retrieved January 29, 2026, from [Link]

-

Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

-

4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

- CN101555254B - Preparation method of methyl-magnesium chloride - Google Patents. (n.d.).

-

Synthesis of 3,4-dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanones. - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

-

Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]

-

5-Hydroxymethylfurfural in Synthesis of 4,5-Dialkyl-substituted 1-Imidazol-1-oles. (2025, November 16). Retrieved January 29, 2026, from [Link]

-

How would I prepare acetic acid from methylmagnesium bromide? - Quora. (2018, April 2). Retrieved January 29, 2026, from [Link]

-

Mucochloric acid - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]

-

3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) - NCBI. (n.d.). Retrieved January 29, 2026, from [Link]

-

Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

- EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents. (n.d.).

-

Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing). (n.d.). Retrieved January 29, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Starting Materials for the Synthesis of Methyl 5-Methylpyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methylpyridazine-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a key pharmacophore in a variety of biologically active molecules. The specific substitution pattern of a methyl group at the 5-position and a methyl carboxylate at the 4-position provides a versatile scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the key starting materials and synthetic strategies for the preparation of this important molecule, focusing on the underlying chemical principles and providing actionable experimental protocols.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of methyl 5-methylpyridazine-4-carboxylate reveals a logical and efficient synthetic approach. The core pyridazine ring is typically formed through the condensation of a 1,4-dicarbonyl compound with hydrazine. This disconnection leads to a key intermediate, a substituted 1,4-dicarbonyl precursor, which can be synthesized from readily available and cost-effective starting materials.

Figure 1: Retrosynthetic analysis of Methyl 5-methylpyridazine-4-carboxylate.

This analysis highlights a convergent and efficient synthetic strategy. The key steps involve the formation of a versatile enamine intermediate, followed by a cyclocondensation reaction with hydrazine and a final oxidation step to furnish the aromatic pyridazine ring.

Key Starting Materials and Their Strategic Importance

The selection of appropriate starting materials is paramount for a successful, efficient, and scalable synthesis. This section details the primary starting materials and the rationale behind their selection.

Methyl Acetoacetate: The β-Ketoester Backbone

Methyl acetoacetate is an ideal and cost-effective starting material that provides the core four-carbon backbone required for the pyridazine ring. Its key features include:

-

Active Methylene Group: The methylene group flanked by two carbonyl groups is highly acidic and readily undergoes a variety of chemical transformations, including condensation reactions.

-

β-Dicarbonyl Moiety: The 1,3-dicarbonyl arrangement is primed for reaction with a one-carbon electrophile to generate the necessary 1,4-dicarbonyl precursor for pyridazine synthesis.

-

Ester Functionality: The methyl ester group is carried through the synthesis to become the desired carboxylate functionality in the final product.

Dimethylformamide Dimethyl Acetal (DMFDMA): The One-Carbon Electrophile

Dimethylformamide dimethyl acetal (DMFDMA) serves as an efficient and highly reactive one-carbon electrophile. Its reaction with the active methylene group of methyl acetoacetate is a crucial step in constructing the 1,4-dicarbonyl precursor.[1]

-

High Reactivity: DMFDMA readily reacts with active methylene compounds without the need for harsh conditions or strong bases.[1]

-

Formation of an Enamine: The reaction product is a stable and versatile enamine, methyl 2-(dimethylaminomethylene)-3-oxobutanoate, which is an excellent precursor for cyclization reactions.

Hydrazine: The Nitrogen Source for the Heterocycle

Hydrazine (N₂H₄) or its hydrate is the essential reagent that provides the two adjacent nitrogen atoms for the formation of the pyridazine ring.

-

Dinucleophilic Character: Hydrazine possesses two nucleophilic nitrogen atoms that readily react with dicarbonyl compounds to form heterocyclic rings.

-

Versatility: Hydrazine and its derivatives are widely used in the synthesis of a vast array of nitrogen-containing heterocycles.

Synthetic Pathway and Experimental Protocols

This section outlines the step-by-step synthesis of methyl 5-methylpyridazine-4-carboxylate, providing detailed experimental protocols for each stage.

Figure 2: Synthetic workflow for Methyl 5-methylpyridazine-4-carboxylate.

Stage 1: Synthesis of Methyl 2-(dimethylaminomethylene)-3-oxobutanoate (Enamine Intermediate)

The first stage involves the condensation of methyl acetoacetate with DMFDMA to form the key enamine intermediate. This reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl acetoacetate (1.0 equivalent).

-

Reagent Addition: Add dimethylformamide dimethyl acetal (1.1 equivalents) to the flask.

-

Reaction Conditions: Heat the reaction mixture at 80-90 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess DMFDMA and methanol byproduct can be removed under reduced pressure. The resulting crude methyl 2-(dimethylaminomethylene)-3-oxobutanoate is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

| Parameter | Value | Reference |

| Reactants | Methyl acetoacetate, DMFDMA | [1] |

| Stoichiometry | 1 : 1.1 | |

| Solvent | Neat (no solvent) | |

| Temperature | 80-90 °C | |

| Reaction Time | 2-3 hours | |

| Typical Yield | >90% |

Stage 2: Synthesis of Methyl 5-methyl-1,6-dihydropyridazine-4-carboxylate

The enamine intermediate is then cyclized with hydrazine hydrate to form the dihydropyridazine ring. This reaction is a classic example of heterocyclic ring formation through condensation.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-(dimethylaminomethylene)-3-oxobutanoate (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Reagent Addition: Add hydrazine hydrate (1.0-1.2 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

| Parameter | Value | Reference |

| Reactants | Methyl 2-(dimethylaminomethylene)-3-oxobutanoate, Hydrazine Hydrate | [2][3] |

| Solvent | Ethanol or Acetic Acid | [2] |

| Temperature | Reflux | [3] |

| Reaction Time | 2-4 hours | |

| Typical Yield | 70-85% |

Stage 3: Oxidation to Methyl 5-methylpyridazine-4-carboxylate

The final step is the aromatization of the dihydropyridazine intermediate to the desired pyridazine. This is typically achieved through an oxidation reaction. A common and effective method involves the use of bromine in acetic acid.[4]

Experimental Protocol:

-

Reaction Setup: Dissolve the methyl 5-methyl-1,6-dihydropyridazine-4-carboxylate (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the reaction mixture at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as indicated by TLC.

-

Work-up and Purification: Pour the reaction mixture into ice-water to precipitate the product. Collect the solid by filtration and wash with water to remove any residual acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure methyl 5-methylpyridazine-4-carboxylate.

| Parameter | Value | Reference |

| Reactants | Methyl 5-methyl-1,6-dihydropyridazine-4-carboxylate, Bromine | [4] |

| Solvent | Glacial Acetic Acid | [4] |

| Temperature | Room Temperature | |

| Reaction Time | 1-2 hours | |

| Typical Yield | 80-95% |

Conclusion

The synthesis of methyl 5-methylpyridazine-4-carboxylate is a well-established process that relies on the strategic use of readily available and versatile starting materials. The key to this synthesis is the efficient construction of a 1,4-dicarbonyl precursor, which is readily achieved through the condensation of methyl acetoacetate and dimethylformamide dimethyl acetal. Subsequent cyclocondensation with hydrazine and a final oxidation step provide a reliable and scalable route to the target molecule. The protocols outlined in this guide, grounded in established chemical principles, offer a robust framework for researchers and scientists in the field of drug discovery and development to access this important heterocyclic scaffold.

References

-

Abu-Shanab, F. A., Mousa, S. A. S., Eshak, E. A., Sayed, A. Z., & Al-Harrasi, A. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1(4), 207-214. [Link]

-

El-Sayed, R., & Al-Hussain, S. A. (2014). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 19(12), 20496-20510. [Link]

- Heinisch, G., & Matuszczak, B. (1995). Pyridazines.

- A kind of synthetic method of N, N Dimethylformamide dimethyl acetal. CN106083611A.

- Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. CN102746168A.

- Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts. US7151178B2.

- Process for producing pyridine carboxylic acids. US8575350B2.

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

- Esterification of pyridine carboxylic acids. US2758999A.

-

Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 2013, 18(6), 6836-6847. [Link]

-

Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 2011, 1(4), 207-214. [Link]

- A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. Journal of Heterocyclic Chemistry, 1980, 17(7), 1621-1622.

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 2012, 17(10), 11637-11646. [Link]

-

Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. ChemistrySelect, 2023, 8(39), e202302821. [Link]

- 5-azaindole prepar

-

Ethyl 2-methyl-3-oxobutanoate. Organic Syntheses, 2004, 81, 109. [Link]

-

How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? ResearchGate. [Link]

- The action of hydrazine, methylhydrazine and dimethylhydrazine on some halogenonitrobenzenes. Recueil des Travaux Chimiques des Pays-Bas, 1950, 69(5), 673-686.

-

Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 1981, 60, 48. [Link]

-

Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Molecules, 2023, 28(4), 1761. [Link]

-

Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications, 2018, 54(76), 10712-10715. [Link]

-

Synthesis of Methyl 2-[(3-Nitrophenyl)methylene]-3-oxobutanoate. PrepChem. [Link]

-

Synthesis of 4,5-epoxypentane carboxylic acid methyl ester. PrepChem. [Link]

-

Alkaloid. Wikipedia. [Link]

-

Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances, 2017, 7(23), 14065-14106. [Link]

-

Ester synthesis by esterification. Organic Chemistry Portal. [Link]

Sources

Spectroscopic Characterization of Methyl 5-methylpyridazine-4-carboxylate: A Predictive and Methodological Guide

Introduction

Methyl 5-methylpyridazine-4-carboxylate is a substituted pyridazine, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug development. The arrangement of substituents on the pyridazine ring dictates the molecule's steric and electronic properties, which in turn govern its biological activity and pharmacokinetic profile. Unambiguous structural confirmation is therefore a critical first step in any research endeavor involving such novel compounds.

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of Methyl 5-methylpyridazine-4-carboxylate. As complete experimental data for this specific molecule is not widely published, this document leverages established principles of spectroscopic interpretation and data from analogous structures to predict the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines field-proven, step-by-step protocols for the acquisition of high-quality spectroscopic data, intended to serve as a practical resource for researchers in organic synthesis, analytical chemistry, and pharmaceutical sciences.

Predicted ¹H NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.

Predicted Chemical Shifts and Coupling Constants

The structure of Methyl 5-methylpyridazine-4-carboxylate features three distinct proton environments: two aromatic protons on the pyridazine ring, the protons of the C5-methyl group, and the protons of the ester's methyl group.

-

Pyridazine Ring Protons (H-3 and H-6): The pyridazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This deshielding effect results in the downfield chemical shifts of the ring protons.

-

H-6: This proton is adjacent to a nitrogen atom and is expected to be the most downfield, likely appearing as a singlet around δ 9.2-9.4 ppm . The singlet nature arises from the absence of adjacent protons for spin-spin coupling.

-

H-3: This proton is also on the pyridazine ring but is further from the electron-withdrawing ester group compared to H-6's proximity to N-1. It is expected to appear as a singlet in the region of δ 8.9-9.1 ppm .[1]

-

-

Ester Methyl Protons (-OCH₃): The protons of the methyl ester group are in a relatively shielded environment, attached to an oxygen atom. They are expected to produce a sharp singlet at approximately δ 3.9-4.1 ppm .

-

C5-Methyl Protons (-CH₃): The methyl group attached to the pyridazine ring at the C-5 position will also appear as a singlet. Its chemical shift is predicted to be in the range of δ 2.6-2.8 ppm .

Experimental Protocol for ¹H NMR Data Acquisition

A standard ¹H NMR experiment is crucial for obtaining high-resolution data suitable for structural confirmation.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the solid Methyl 5-methylpyridazine-4-carboxylate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The use of deuterated solvents prevents large solvent signals from obscuring the analyte's signals.[2]

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to 0 ppm.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent to compensate for any magnetic field drift.

-

Shim the magnetic field to achieve a high degree of homogeneity, which is essential for sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a 45° pulse angle to allow for a shorter relaxation delay between scans, optimizing the experiment time without saturating the signals.[3]

-

The acquisition time is typically set between 1-5 seconds.[4]

-

Co-add a sufficient number of scans (e.g., 8 to 64) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the peaks to determine the relative ratios of protons in different environments.

-

Predicted ¹³C NMR Spectroscopic Data

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. While the natural abundance of the ¹³C isotope is low (~1.1%), modern NMR techniques allow for the routine acquisition of high-quality spectra.

Predicted Chemical Shifts

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line, simplifying the spectrum.[5]

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and is expected to have a chemical shift in the range of δ 165-170 ppm .

-

Pyridazine Ring Carbons:

-

C-4 and C-5: These are quaternary carbons attached to substituents. Their chemical shifts are influenced by the attached groups and the ring nitrogens. Predicted shifts are in the δ 140-155 ppm range.

-

C-3 and C-6: These carbons are bonded to hydrogen and are part of the electron-deficient pyridazine ring. They are expected to resonate between δ 130-150 ppm . For unsubstituted pyridazine, the C-3/C-6 carbons appear around 152 ppm, and the C-4/C-5 carbons are at approximately 127 ppm.[6] The substituents in the target molecule will alter these values significantly.

-

-

Ester Methyl Carbon (-OCH₃): This carbon is relatively shielded and is predicted to appear at δ 52-55 ppm .

-

C5-Methyl Carbon (-CH₃): The methyl group on the ring is expected to have a chemical shift in the range of δ 18-25 ppm .

Experimental Protocol for ¹³C NMR Data Acquisition

The procedure for ¹³C NMR is similar to that for ¹H NMR, but with some key differences in acquisition parameters.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is often required due to the low natural abundance of ¹³C.

-

Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.

-

Data Acquisition:

-

The spectral width for ¹³C NMR is much larger, typically 0-220 ppm.[7]

-

Proton decoupling is employed to simplify the spectrum to singlets and to enhance the signal via the Nuclear Overhauser Effect (NOE).[5]

-

A longer relaxation delay (d1) may be necessary, especially for quaternary carbons which have longer relaxation times.[8]

-

A significantly higher number of scans (e.g., 128 to several thousand) is usually required to obtain a good signal-to-noise ratio.

-

-

Data Processing: The processing steps (Fourier transform, phasing, and calibration) are analogous to those for ¹H NMR. The solvent signal (e.g., CDCl₃ at δ 77.16 ppm) is commonly used for chemical shift referencing.

Predicted Infrared (IR) Spectroscopic Data

Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Key Vibrational Frequencies

-

C=O Stretch (Ester): A strong and sharp absorption band is expected in the range of 1715-1730 cm⁻¹ . The conjugation with the pyridazine ring slightly lowers the frequency compared to a saturated ester.[9][10]

-

C-O Stretch (Ester): Two characteristic bands are expected for the C-O single bonds of the ester group, typically appearing in the region of 1300-1000 cm⁻¹ .[10]

-

C=N and C=C Stretches (Pyridazine Ring): Aromatic and heteroaromatic ring stretching vibrations will produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.[11]

-

C-H Stretches:

-

Aromatic C-H: Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹ ).

-

Aliphatic C-H (Methyl groups): Medium to strong bands will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).[12]

-

-

C-H Bends: Out-of-plane bending vibrations for the substituted aromatic ring can be expected in the 900-675 cm⁻¹ region.

Experimental Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid and liquid samples.[13]

-

Background Spectrum:

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.

-

Collect a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and H₂O).[14]

-

-

Sample Analysis:

-

Place a small amount of the solid Methyl 5-methylpyridazine-4-carboxylate powder onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.[15]

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Cleaning: After the measurement, clean the crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

Predicted Molecular Ion and Fragmentation Pattern

The molecular formula for Methyl 5-methylpyridazine-4-carboxylate is C₇H₈N₂O₂.

-

Molecular Ion (M⁺•): The molecular weight is 152.15 g/mol . In an Electron Ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 152 .[16] The presence of two nitrogen atoms means this peak will have an even m/z value, consistent with the nitrogen rule.

-

Key Fragmentation Pathways: EI is a "hard" ionization technique that causes extensive fragmentation.[17]

-

Loss of Methoxy Radical (•OCH₃): A common fragmentation for methyl esters is the loss of a methoxy radical, which would result in a significant peak at m/z = 121 (M - 31).

-

Loss of Carbon Monoxide (CO): Following the loss of the methoxy radical, the resulting acylium ion can lose a molecule of carbon monoxide, leading to a peak at m/z = 93 (121 - 28).

-

Loss of Methyl Radical (•CH₃): Cleavage of the methyl group from the pyridazine ring could produce a fragment at m/z = 137 (M - 15).

-

Ring Fragmentation: The pyridazine ring itself can undergo fragmentation, often involving the loss of N₂ (28 Da), leading to various smaller fragments.

-

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

For a volatile and thermally stable compound like this, a direct insertion probe or gas chromatography (GC-MS) can be used.

-

A small amount of the sample is placed in a capillary tube or dissolved in a volatile solvent for injection.

-

-

Ionization:

-

Mass Analysis:

-

The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio.

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they allow for unambiguous confirmation.

Caption: Workflow for structural elucidation using integrated spectroscopic data.

Summary of Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | δ 9.2-9.4 (s, 1H, H-6), δ 8.9-9.1 (s, 1H, H-3), δ 3.9-4.1 (s, 3H, -OCH₃), δ 2.6-2.8 (s, 3H, -CH₃) |

| ¹³C NMR | δ 165-170 (C=O), δ 140-155 (C-4, C-5), δ 130-150 (C-3, C-6), δ 52-55 (-OCH₃), δ 18-25 (-CH₃) |

| IR (cm⁻¹) | 1715-1730 (C=O, strong), 1300-1000 (C-O, strong), 1600-1450 (C=N, C=C), >3000 (Aromatic C-H), <3000 (Aliphatic C-H) |

| MS (m/z) | 152 (M⁺•), 121 (M-31), 93 (M-31-28), 137 (M-15) |

Conclusion

This guide provides a detailed, predictive analysis of the key spectroscopic data for Methyl 5-methylpyridazine-4-carboxylate, grounded in established chemical principles and comparative data. The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry offers a powerful and complementary suite of tools for the comprehensive characterization of this and other novel chemical entities. The outlined protocols serve as a robust starting point for researchers, ensuring the acquisition of high-quality data essential for accurate structural elucidation and for advancing research in drug discovery and materials science.

References

-

Journal of the Chemical Society, Perkin Transactions 1. (1983). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. RSC Publishing. Available at: [Link]

-

Australian Journal of Chemistry. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. ConnectSci. Available at: [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent Technologies. Available at: [Link]

-

UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. University of California, Irvine. Available at: [Link]

-

PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. National Library of Medicine. Available at: [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Available at: [Link]

-

ResearchGate. (2021). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. Available at: [Link]

-

Srivastava, V. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. Available at: [Link]

-

ResearchGate. (2010). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Available at: [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]

-

Jaki, D. C., & Lankin, J. (2007). A Routine Experimental Protocol for qHNMR. Illustrated with Taxol. Journal of Natural Products, 70(4), 589-595. Available at: [Link]

-

Wikipedia. (n.d.). Electron ionization. Available at: [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). Available at: [Link]

-

Slideshare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts. Available at: [Link]

-

Zhang, F., et al. (2023). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 13(2), 263. Available at: [Link]

-

ResearchGate. (1965). H-H and 13C-H coupling constants in pyridazine. Available at: [Link]

-

Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Available at: [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

-

13-C NMR Protocol for beginners AV-400. (n.d.). Available at: [Link]

-

Stepbystep procedure for NMR data acquisition. (n.d.). Available at: [Link]

-

Magnetic Resonance in Chemistry. (2018). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. PMC. Available at: [Link]

-

Quantitative NMR Spectroscopy. (2017). Available at: [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Available at: [Link]

-

Running 13C spectra. (2010). Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Astrobiology. (2025). Theoretical Study of Aromatic and N-heterocycles: Potential Carriers of Interstellar Aromatic Infrared Bands. Available at: [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]

-

The Organic Chemistry Tutor. (2025). What Is 13C-NMR Spectroscopy? A Clear Guide to Carbon-13 NMR. YouTube. Available at: [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

-

The Organic Chemistry Tutor. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. Available at: [Link]

-

ResearchGate. (2018). Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. asdlib.org [asdlib.org]

- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 6. Pyridazine(289-80-5) 13C NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. astrobiology.com [astrobiology.com]

- 12. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. agilent.com [agilent.com]

- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 15. researchgate.net [researchgate.net]

- 16. connectsci.au [connectsci.au]

- 17. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 18. Electron ionization - Wikipedia [en.wikipedia.org]

Advanced Pharmacological Profiling of Pyridazine Derivatives: From Synthesis to Signal Transduction

Topic: Potential Biological Activity of Pyridazine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Part 1: Executive Directive & Chemical Foundation

The "Privileged Scaffold" Paradigm

In modern medicinal chemistry, the pyridazine nucleus (1,2-diazine) is not merely a structural linker but a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.[2] Unlike its isomers pyrimidine and pyrazine, pyridazine possesses a unique contiguous nitrogen-nitrogen (

For the drug development professional, the utility of pyridazine lies in its ability to serve as a bioisostere for phenyl or pyridine rings, often improving water solubility and metabolic stability while maintaining lipophilicity (

Structural Chemistry & SAR Logic

The biological activity of pyridazine derivatives is governed by the electronic distribution across the diazine ring.

-

Electronic Deficit: The ring is

-deficient, making it susceptible to nucleophilic attack, yet stable enough to resist rapid oxidative metabolism in the liver. -

Hydrogen Bonding: The N2 atom acts as a potent hydrogen bond acceptor. In kinase inhibitors, this nitrogen often anchors the molecule to the hinge region of the ATP-binding pocket.

Graphviz Visualization: Pyridazine Structure-Activity Relationship (SAR)

Caption: Figure 1. Structural logic of the pyridazine scaffold. The N-N bond is critical for dipolar interactions, while positions 3 and 6 offer the primary vectors for extending the pharmacophore.

Part 2: Therapeutic Applications & Mechanistic Insights[3][4][5]

Oncology: Kinase Inhibition & Tubulin Targeting

Pyridazine derivatives have shown exceptional promise as inhibitors of various protein kinases (e.g., VEGFR, c-Met, CDK) and as tubulin polymerization inhibitors.

-

Mechanism: The pyridazine nitrogen pair typically mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region residues (e.g., Met, Glu) of the kinase domain.

-

Case Study: Derivatives fused with pyrrole or imidazo rings (e.g., imidazo[1,2-b]pyridazines) have demonstrated nanomolar potency against metastatic breast cancer lines.

Data Presentation: Comparative IC50 Values of Selected Pyridazine Derivatives

| Compound Class | Target | Cell Line / Enzyme | IC50 Value | Mechanism Note |

| Imidazo[1,2-b]pyridazine | c-Met Kinase | HUVEC | 4.2 nM | ATP-competitive inhibition |

| 3,6-Disubstituted Pyridazine | Tubulin | HeLa | 0.85 µM | Inhibits polymerization at colchicine site |

| Pyrimido[4,5-c]pyridazine | DHPS | E. coli | 120 nM | Pterin binding site competitor |

| Pyridazinone Derivative | COX-2 | RAW 264.7 | 0.45 µM | Anti-inflammatory mediated anticancer effect |

CNS Disorders: GABA and AChE Modulation

-

GABA-A Antagonism: Gabazine (SR-95531) is a classic pyridazine derivative that acts as a competitive antagonist at GABA-A receptors. It is a critical tool compound in neuroscience to isolate synaptic currents.

-

AChE Inhibition: Pyridazine derivatives linked to benzylpiperidine moieties have shown dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), relevant for Alzheimer's therapy.

Cardiovascular: Phosphodiesterase (PDE) Inhibition[6]

-

Pimobendan: A calcium sensitizer and selective PDE3 inhibitor used in veterinary cardiology (and human trials). The pyridazinone ring system is essential for its positive inotropic effect, increasing cardiac contractility without increasing oxygen consumption significantly.

Graphviz Visualization: Kinase Inhibition Signaling Pathway

Caption: Figure 2. Mechanism of Action for Pyridazine-based Kinase Inhibitors. The inhibitor competes with ATP, blocking the phosphorylation cascade (Ras/Raf/MEK/ERK) essential for tumor growth.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols are designed with internal controls.

Synthesis Protocol: The Paal-Knorr Condensation

Causality: This method is chosen for its high atom economy and the ability to generate the pyridazine core from readily available 1,4-dicarbonyls.

Workflow:

-

Reactants: Combine 1 equivalent of 1,4-diketone (e.g., 2,5-hexanedione) with 1.1 equivalents of Hydrazine Hydrate (

). -

Solvent: Use Ethanol (EtOH) with a catalytic amount of Acetic Acid (AcOH). Reason: Acid catalysis protonates the carbonyl, facilitating nucleophilic attack by hydrazine.

-

Reflux: Heat at 80°C for 3–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Workup: Cool to room temperature. If the product precipitates, filter and wash with cold EtOH. If not, remove solvent in vacuo and recrystallize from EtOH/Water.

-

Validation:

-

NMR: Look for the disappearance of carbonyl signals (

ppm in -

MS: Confirm Molecular Weight (M+H)+ peak.

-

Biological Assay: ADP-Glo™ Kinase Assay

Causality: Unlike traditional radioactive assays (

Step-by-Step Methodology:

-

Enzyme Reaction (Well 1):

-

Mix Kinase (e.g., 5 ng VEGFR2), Substrate (e.g., 0.2 µg/µL Poly Glu:Tyr), and ATP (10 µM).

-

Add Pyridazine Test Compound (Serial dilution: 1 nM to 10 µM).

-

Control: No compound (Max Activity) and No Enzyme (Background).

-

Incubate at RT for 60 minutes.

-

-

ADP-Glo Reagent Addition (Well 1):

-

Add equal volume of ADP-Glo Reagent.

-

Incubate for 40 minutes.

-

Mechanism:[3] This step terminates the kinase reaction and depletes the remaining ATP.

-

-

Kinase Detection Reagent (Well 1):

-

Add Kinase Detection Reagent.

-

Incubate for 30 minutes.

-

Mechanism:[3] Converts the generated ADP back to ATP, which is then used by Luciferase to generate light.

-

-

Readout: Measure Luminescence (RLU) using a plate reader.

-

Data Analysis:

-

Calculate % Inhibition:

. -

Plot log[Inhibitor] vs. % Inhibition to determine IC50 using non-linear regression (Sigmoidal dose-response).

-

Graphviz Visualization: Assay Workflow

Caption: Figure 3. ADP-Glo Kinase Assay Workflow. A homogeneous, self-validating protocol for determining IC50 values of pyridazine inhibitors.

Part 4: References

-

Synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. Link

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. Link

-

Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. ResearchGate. Link

-

Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry. Link

-

Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors. PubMed Central. Link

-

Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 5-methylpyridazine-4-carboxylate: A Strategic Heterocyclic Building Block

The following technical guide details the utility, synthesis, and application of Methyl 5-methylpyridazine-4-carboxylate as a high-value heterocyclic building block in drug discovery.

Executive Summary

In the landscape of modern medicinal chemistry, the pyridazine ring has emerged as a privileged scaffold, offering unique physicochemical properties distinct from its diazine isomers, pyrimidine and pyrazine.[1][2] Methyl 5-methylpyridazine-4-carboxylate (CAS: 1363383-02-1 ) represents a critical sub-class of this family. It serves as a versatile electrophile for fragment-based drug discovery (FBDD) and a robust precursor for kinase inhibitors and GPCR modulators (e.g., Muscarinic M4 PAMs).

This guide dissects the molecule’s synthetic accessibility, reactivity profile, and application in high-affinity ligand design, providing researchers with a roadmap for integrating this core into lead optimization campaigns.

Chemical Profile & Physicochemical Properties

The strategic value of the 5-methylpyridazine-4-carboxylate core lies in its ability to modulate lipophilicity (LogP) and aqueous solubility while functioning as a bioisostere for phenyl and pyridine rings.

| Property | Value / Description | Impact on Drug Design |

| Molecular Formula | C₇H₈N₂O₂ | Low MW (152.15 Da) ideal for FBDD. |

| LogP (Calc) | ~0.6 - 0.9 | Lower lipophilicity compared to phenyl analogs; improves metabolic stability. |

| H-Bond Acceptors | 3 (N1, N2, Carbonyl O) | N1/N2 lone pairs are highly accessible for water-mediated bridging or direct interaction with Ser/Thr residues. |

| Dipole Moment | High (~4.0 D for pyridazine core) | Enhances solubility and specific electrostatic interactions in polar binding pockets.[3] |

| pKa (Conjugate Acid) | ~2.3 (Pyridazine N) | The ring is electron-deficient; N-protonation is difficult at physiological pH, maintaining neutrality. |

Synthesis Pathways

Accessing the Methyl 5-methylpyridazine-4-carboxylate core with high regiochemical fidelity is non-trivial due to the symmetry issues inherent in hydrazine condensations. Two primary routes are established: the Dehalogenation Route (High Purity) and the Minisci Radical Route (Direct Functionalization).[3]

Route A: The Dehalogenation Strategy (High Fidelity)

This is the preferred industrial route, ensuring correct regiochemistry of the methyl and carboxylate groups by establishing them on a symmetric or acyclic precursor before ring closure.[3]

-

Cyclocondensation: Reaction of diethyl 2-acetyl-3-oxosuccinate with hydrazine hydrate yields the pyridazinone intermediate.

-

Aromatization/Chlorination: Treatment with POCl₃ generates the 3,6-dichloro-5-methylpyridazine-4-carboxylate.

-

Reductive Dehalogenation: Catalytic hydrogenation (Pd/C, H₂, Et₃N) removes the chlorines, leaving the 5-methyl and 4-carboxylate intact.

Route B: Minisci Radical Alkylation

Direct radical methylation of methyl pyridazine-4-carboxylate. While shorter, this route often yields a mixture of 3-, 5-, and 6-methyl isomers, requiring difficult chromatographic separation.

Visualization of Synthesis Logic

Figure 1: The stepwise dehalogenation strategy provides the highest regiochemical purity for the target building block.[3]

Reactivity & Functionalization Profile

The Methyl 5-methylpyridazine-4-carboxylate scaffold is an "ambidextrous" building block. The ester provides a handle for growing the molecule into the solvent-exposed regions of a protein, while the electron-deficient ring allows for further decoration via C-H activation.

Core Reactivity Map[3][4]

-

C4-Ester: Susceptible to hydrolysis (LiOH/THF) to the acid, or direct amidation (AlMe₃/Amine).[3] The acid is the primary gateway to amide-linked inhibitors.

-

C3/C6 Positions: These positions are electron-deficient and activated for Minisci-type radical additions (e.g., alkylation, acylation) or nucleophilic attack if activated as N-oxides.

-

C5-Methyl: The methyl group is sterically significant. It can restrict the conformation of the C4-carbonyl, forcing it out of planarity with the ring, which is often crucial for inducing "atropisomer-like" selectivity in kinase pockets.

Figure 2: Functionalization vectors for the pyridazine core. The C4-ester is the primary handle for medicinal chemistry.

Experimental Protocols

To ensure reproducibility and high yield, the following protocols are recommended. These are adapted from optimized internal workflows for diazine carboxylates.

Protocol A: Hydrolysis to 5-Methylpyridazine-4-carboxylic Acid

Essential for converting the building block into an active acylating agent.

-

Dissolution: Dissolve Methyl 5-methylpyridazine-4-carboxylate (1.0 eq) in a mixture of THF:Water (3:1, 0.2 M concentration).

-

Base Addition: Add LiOH·H₂O (1.5 eq) in one portion at 0°C.[3]

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS (Acid peak usually elutes earlier than ester).[3]

-

Workup (Critical): Do not extract with basic aqueous workup.

-

Yield: Typically >90%.

Protocol B: Amide Coupling via T3P (Propylphosphonic Anhydride)

T3P is superior to EDC/HATU for electron-deficient heteroaromatic acids, reducing epimerization and side reactions.

-

Activation: To a solution of 5-methylpyridazine-4-carboxylic acid (1.0 eq) in EtOAc or DMF (0.1 M) add Diisopropylethylamine (DIPEA) (3.0 eq).

-

Coupling: Add the amine partner (1.1 eq).

-

Reagent: Add T3P (50% in EtOAc, 1.5 eq) dropwise at 0°C.

-

Completion: Allow to warm to RT and stir for 12 hours.

-

Purification: Dilute with EtOAc, wash with sat. NaHCO₃ (to remove T3P byproducts) and Brine.[3] Dry over Na₂SO₄.[3][4]

-

Note: If the product is polar, direct Reverse Phase (Prep-HPLC) injection of the reaction mixture is preferred.

-

Medicinal Chemistry Applications

Muscarinic M4 Positive Allosteric Modulators (PAMs)

Recent patent literature highlights the use of the 5-methylpyridazine-4-carbonyl motif in designing selective M4 PAMs for the treatment of schizophrenia. The 5-methyl group provides a critical steric clash that twists the amide bond, locking the ligand into a bioactive conformation that favors the allosteric pocket over the orthosteric site.

Kinase Inhibition

In kinase inhibitors, the pyridazine nitrogens (N1/N2) can serve as H-bond acceptors for the hinge region (e.g., interacting with the backbone NH of the hinge residue). The 4-carboxylate-derived amide extends into the solvent front or the ribose pocket, depending on the vector.

References

-

Synthesis and Reactivity of Pyridazines: Wermuth, C. G. "Pyridazines in drug discovery." MedChemComm, 2011, 2 , 935–941.[1][3] Link

-